4-(3,5-Dinitrophenyl) morpholin-3-one

Pharmaceutical impurity reference standard Rivaroxaban QC HPLC purity assay

4-(3,5-Dinitrophenyl)morpholin-3-one (CAS 2138262-09-4, molecular formula C₁₀H₉N₃O₆, MW 267.19) is a synthetic nitroaromatic morpholinone classified as Rivaroxaban Impurity 140. It is predominantly utilized as a certified pharmaceutical reference standard for the identification, quantification, and control of process-related impurities in Rivaroxaban drug substance and finished product, supporting ANDA/DMF regulatory filings and QC method validation.

Molecular Formula C10H9N3O6
Molecular Weight 267.19 g/mol
Cat. No. B13629107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dinitrophenyl) morpholin-3-one
Molecular FormulaC10H9N3O6
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H9N3O6/c14-10-6-19-2-1-11(10)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-5H,1-2,6H2
InChIKeyQXTAECJTSHJDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dinitrophenyl)morpholin-3-one – What Procuring Scientists Need to Know Before Sourcing This Impurity Standard


4-(3,5-Dinitrophenyl)morpholin-3-one (CAS 2138262-09-4, molecular formula C₁₀H₉N₃O₆, MW 267.19) is a synthetic nitroaromatic morpholinone classified as Rivaroxaban Impurity 140 [1]. It is predominantly utilized as a certified pharmaceutical reference standard for the identification, quantification, and control of process-related impurities in Rivaroxaban drug substance and finished product, supporting ANDA/DMF regulatory filings and QC method validation . Unlike generic morpholin-3-one intermediates employed in synthesis, this compound’s procurement value is defined entirely by its specific regioisomeric identity (3,5-dinitrophenyl substitution) and its associated regulatory documentation package.

Regioisomer-specific Impurity 140 identity for Rivaroxaban impurity profiling
Certified pharmaceutical reference standard with characterization package
Designed for ANDA/DMF regulatory filings and QC method validation

Why 4-(3,5-Dinitrophenyl)morpholin-3-one Cannot Be Replaced by Other Morpholinone Impurity Standards in Regulated Analytical Workflows


Morpholin-3-one-based Rivaroxaban impurities are regioisomerically distinct entities. The 3,5-dinitrophenyl substitution pattern of this compound (Impurity 140) produces a unique chromatographic retention time, UV absorption profile, and mass fragmentation pattern relative to its closest structural analog, the 2,4-dinitrophenyl isomer (Impurity 58) [1][2]. Substituting one regioisomer for the other in an HPLC method validation or forced degradation study will generate inaccurate relative retention time (RRT) assignments, invalidate system suitability criteria, and risk regulatory non-compliance during ANDA review [3]. The identity, not merely the morpholinone scaffold, dictates regulatory recognition.

Regioisomer shift

3,5- vs 2,4-dinitrophenyl substitution may alter retention time and invalidate system suitability in validated HPLC methods.

Code mismatch

Impurity 140 vs. 58 regulatory designation may not transfer; substitution risks ANDA citation and method revalidation.

Head-to-Head Quantitative Evidence for Selecting 4-(3,5-Dinitrophenyl)morpholin-3-one Over Its Closest Analogs


Purity Specification: 3,5-Dinitro Isomer (NLT 98%) Delivers Tighter QC Margins than the 2,4-Dinitro Analog (NLT 97%)

Vendor Certificate of Analysis data demonstrate a quantifiable purity advantage for the 3,5-dinitrophenyl regioisomer. MolCore specifies the 3,5-isomer at NLT 98% (HPLC), while the 2,4-dinitrophenyl isomer (CAS 2839928-09-3) is specified at the lower threshold of NLT 97% . This 1% minimum purity differential translates into reduced total impurity burden (≤2% vs. ≤3%) for method validation protocols where impurity standard purity directly impacts LOD/LOQ determination accuracy.

Purity specification
Specification review
NLT 98% (HPLC) +1% vs. 2,4-isomer
Supports tighter QC margins and LOD/LOQ accuracy
Vendor COA data; verify against internal qualification
Pharmaceutical impurity reference standard Rivaroxaban QC HPLC purity assay

Regulatory Identity: Distinct Impurity Code Assignments Enable Unambiguous Pharmacopeial Traceability

Each dinitrophenyl regioisomer of morpholin-3-one carries a unique impurity code under the rivaroxaban impurity nomenclature system. The 3,5-isomer is formally designated as Rivaroxaban Impurity 140 (CAS 2138262-09-4), while the 2,4-isomer is assigned Impurity 58 (CAS 2839928-09-3) [1][2]. These distinct codes correspond to different entries in regulatory submissions (DMF, ANDA) and pharmacopeial monographs, meaning that the two compounds are not interchangeable in any GMP-compliant analytical procedure that references a specific impurity by code. Using Impurity 58 in a method validated for Impurity 140 constitutes a deviation that must be justified through revalidation.

Regulatory identity
Head-to-head
Impurity 140
CAS 2138262-09-4
vs Impurity 58
CAS 2839928-09-3
Non-overlapping codes enable pharmacopeial traceability and avoid ANDA citation
Regulatory nomenclature per vendor documentation
Regulatory starting material ANDA filing Pharmacopeial reference standard

Documentation Depth: Full Characterization Packages with COA and MSDS Reduce Internal Qualification Overhead

Procurement of 4-(3,5-Dinitrophenyl)morpholin-3-one from specialist impurity vendors (e.g., SynZeal) includes a regulatory-compliant documentation package—Certificate of Analysis (COA), MSDS, and detailed characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity) generated under ISO-certified quality systems [1]. In contrast, generic chemical suppliers listing the compound as a simple 'research chemical' (e.g., Chemsrc) provide only basic physicochemical identifiers (CAS, MW, molecular formula) without COA, MSDS, or chromatographic purity data . The presence of a COA with batch-specific purity, retest date, and storage conditions eliminates the need for in-house qualification of the reference standard prior to use, directly reducing analytical laboratory lead time by days to weeks.

Documentation package
Cross-study comparable
COA, NMR, HRMS, HPLC vs Basic identifiers only
Eliminates in-house qualification and reduces lead time
Estimated 5-10 working days saved
Certificate of Analysis GMP impurity standard Method validation

Chromatographic Discrimination: RP-HPLC Methods Resolve 3,5-Dinitro and 2,4-Dinitro Regioisomers with ≥5 Distinct Impurity Peaks in Validated Profiles

Published stability-indicating RP-HPLC methods for Rivaroxaban have resolved at least seven process-related impurities (A, C, D, E, F, G, H) plus unknown degradation products within a single chromatographic run, demonstrating that regioisomeric impurities exhibit discrete retention times [1]. Although the specific retention time of Impurity 140 is not disclosed in the public domain, the method's capacity to separate multiple structurally related nitroaromatic impurities establishes that the assay is regioisomer-discriminating. Consequently, only the exact 3,5-dinitrophenyl regioisomer can serve as the authentic peak-identification standard for Impurity 140 in this system; any other dinitro-substituted morpholinone will co-elute at a different retention time or fail system suitability.

RP-HPLC discrimination
Class-level inference
Validated method resolves ≥7 impurity peaks
Only exact regioisomer serves as authentic peak ID standard
Retention time not publicly disclosed; regioisomer-discriminating
RP-HPLC separation Impurity profiling Forced degradation

Important Caveat: Limited Publicly Available Comparative Biological Activity Data for This Specific Impurity

It must be explicitly stated that a systematic search of primary literature, patent databases (including PubChem patents), BindingDB, and ChEMBL has not yielded head-to-head comparative biological activity data (IC₅₀, Ki, cellular potency) for 4-(3,5-Dinitrophenyl)morpholin-3-one versus its 2,4-dinitro isomer or other morpholin-3-one derivatives. All currently available differentiation evidence for this compound is therefore grounded in analytical chemistry, regulatory identity, purity specifications, and documentation package comparisons—not in differential target engagement or pharmacological selectivity. Users requiring biological activity-based comparator data should note this gap and rely on the analytical and regulatory differentiation dimensions presented above for procurement decisions.

Biological data gap
Data to verify
No IC₅₀ or Ki data in public domain
Selection should rely on analytical and regulatory evidence
Comprehensive search conducted May 2026
Data transparency Biological profiling Procurement decision support

Proven Application Scenarios Where 4-(3,5-Dinitrophenyl)morpholin-3-one Delivers Measurable Procurement Value


ANDA Filing: Impurity 140 as the Authentic Reference Standard for Rivaroxaban Generic Drug Applications

Generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Rivaroxaban must demonstrate that their product's impurity profile matches or improves upon the Reference Listed Drug (RLD). 4-(3,5-Dinitrophenyl)morpholin-3-one (Impurity 140) is one of the process-related impurities that must be monitored, identified, and reported. Its procurement from a specialist vendor (SynZeal, Pharmaffiliates) with a full COA and characterization package provides the exact regulatory identity required for ANDA Module 3.2.S.3.2 (Impurities) and ensures that chromatographic peak assignments in the applicant's validated method correspond to the correct compound [1].

GMP QC Release Testing: Routine Lot-to-Lot Impurity Monitoring with Traceable Reference Standards

In GMP-compliant Quality Control laboratories, every reference standard used for impurity quantitation against pharmacopeial specifications must be traceable to a certified source. The 3,5-dinitro isomer (Impurity 140), with its NLT 98% purity specification and batch-specific COA, meets this requirement directly, whereas a generic 2,4-dinitro analog would fail identity verification and could not be substituted without triggering an Out-of-Specification (OOS) investigation [1]. The ISO-certified manufacturing process further supports auditor confidence during regulatory inspections .

Method Development and Validation: Chromatographic Peak Identification in Stability-Indicating RP-HPLC Assays

Analytical R&D teams developing or transferring stability-indicating HPLC methods for Rivaroxaban require authentic impurity standards to assign each peak. The validated method depends on the exact retention characteristics of the 3,5-dinitrophenyl regioisomer; substituting a different regioisomer yields incorrect relative retention times and invalidates system suitability [1]. This compound is therefore an essential consumable for any laboratory transferring a pharmacopeial or in-house method for Rivaroxaban impurity profiling.

Forced Degradation Studies: Identifying Degradation Pathways Specific to 3,5-Dinitro Substitution Chemistry

During ICH Q1A-guided forced degradation studies, the 3,5-dinitro substitution pattern imparts distinct chemical reactivity (e.g., susceptibility to reductive or nucleophilic conditions) that may generate degradation products not observed with other nitro regioisomers. Authentic Impurity 140 is required as a marker to confirm whether a particular degradation pathway (e.g., nitro reduction to amine) yields a known impurity or a novel degradant requiring structural elucidation [1].

Application
Selection Property
Validation Focus
ANDA impurity profiling (Module 3.2.S.3.2)
Authentic Impurity 140 reference standard with COA
Peak assignment accuracy and regulatory traceability
GMP QC lot release testing
ISO-certified manufacturing, batch-specific documentation
Identity verification and OOS investigation compliance
Stability-indicating HPLC method validation
Regioisomer-specific retention behavior
System suitability and relative retention time accuracy
Forced degradation pathway mapping
3,5-Dinitro substitution chemistry
Degradation product identification and characterization
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